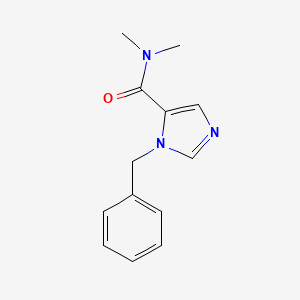

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-N,N-dimethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-15(2)13(17)12-8-14-10-16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZORRZVOFHVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428394 | |

| Record name | 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-56-0 | |

| Record name | N,N-Dimethyl-1-(phenylmethyl)-1H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a key scaffold in the development of therapeutic agents, notably as potent TGR5 agonists. The synthesis pathway is presented as a three-step process, commencing with the formation of an ester intermediate, followed by hydrolysis to the corresponding carboxylic acid, and culminating in an amide coupling to yield the final product.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a three-step sequence:

-

Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-5-carboxylate - This initial step involves the construction of the core imidazole ring, incorporating the benzyl and ethyl carboxylate moieties.

-

Step 2: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid - The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, a crucial precursor for the subsequent amidation.

-

Step 3: Synthesis of this compound - The final step is an amide coupling reaction between the carboxylic acid and dimethylamine to afford the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-5-carboxylate

This procedure outlines the N-benzylation of an imidazole precursor.

Materials and Reagents:

-

Ethyl imidazole-5-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of ethyl imidazole-5-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 1-benzyl-1H-imidazole-5-carboxylate.

Step 2: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid

This protocol describes the basic hydrolysis of the ethyl ester to the carboxylic acid.

Materials and Reagents:

-

Ethyl 1-benzyl-1H-imidazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 1-benzyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-benzyl-1H-imidazole-5-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves the formation of the amide bond using a standard coupling agent.

Materials and Reagents:

-

1-benzyl-1H-imidazole-5-carboxylic acid

-

Dimethylamine hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add dimethylamine hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time (h) | Temperature | Typical Yield (%) |

| 1 | Ethyl 1-benzyl-1H-imidazole-5-carboxylate | Ethyl imidazole-5-carboxylate, Benzyl bromide | K₂CO₃ | Acetonitrile | 4-6 | Reflux | 85-95 |

| 2 | 1-benzyl-1H-imidazole-5-carboxylic acid | Ethyl 1-benzyl-1H-imidazole-5-carboxylate | NaOH | Ethanol/Water | 2-4 | Reflux | 90-98 |

| 3 | This compound | 1-benzyl-1H-imidazole-5-carboxylic acid, Dimethylamine HCl | HATU, DIPEA | DMF | 12-16 | Room Temp. | 70-85 |

Diagrams

Synthesis Workflow

References

An In-depth Technical Guide to 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Potent TGR5 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a compound of significant interest in the field of metabolic disease research. This document details its role as a Takeda G-protein-coupled receptor 5 (TGR5) agonist and provides relevant experimental protocols for its study.

Core Chemical Properties

This compound is a solid compound with the molecular formula C₁₃H₁₅N₃O.[1] Its molecular weight is 229.2777 g/mol .[1] The following table summarizes its key chemical identifiers.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 850429-56-0 | [1] |

| Molecular Formula | C₁₃H₁₅N₃O | [1] |

| Molecular Weight | 229.2777 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI | InChI=1S/C13H15N3O/c1-15(2)13(17)12-8-14-10-16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 | [1] |

| InChI Key | GXZORRZVOFHVJZ-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)C(=O)c1cncn1Cc1ccccc1 | N/A |

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available in the public domain. However, based on the known structure, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Benzyl Group): Multiplets in the range of 7.20-7.40 ppm.

-

Methylene Protons (-CH₂-): A singlet around 5.30-5.50 ppm.

-

Imidazole Ring Protons: Singlets for the two protons on the imidazole ring, expected in the aromatic region.

-

N,N-dimethyl Protons (-N(CH₃)₂): Two singlets for the methyl groups, the chemical shifts of which would be influenced by the rotational barrier around the C-N amide bond.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.

-

Aromatic and Imidazole Carbons: Signals in the range of 110-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around 50-55 ppm.

-

N,N-dimethyl Carbons (-N(CH₃)₂): Two signals in the range of 30-40 ppm.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 229.1215 (calculated for C₁₃H₁₅N₃O).

-

Key Fragments: A prominent fragment corresponding to the loss of the dimethylamino group and a fragment corresponding to the benzyl cation (m/z = 91).

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not explicitly provided in the available literature, a general synthetic route can be inferred from the key research paper "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists".[2] The synthesis would likely involve the following key steps:

Caption: General synthetic workflow for this compound.

Detailed Methodologies:

General Procedure for Amide Formation (Inferred):

-

To a solution of the corresponding ester precursor (e.g., methyl 1-benzyl-1H-imidazole-5-carboxylate) in a suitable solvent (e.g., methanol or THF), add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Biological Activity and Signaling Pathway

This compound and its derivatives are potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[2] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

TGR5 Signaling Pathway:

Activation of TGR5 by an agonist like this compound initiates a downstream signaling cascade. This primarily involves the coupling of TGR5 to Gαs proteins, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). In enteroendocrine L-cells, this signaling cascade ultimately leads to the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis.

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Experimental Protocols for Biological Evaluation

TGR5 Receptor Activation Assay (General Protocol):

This protocol describes a cell-based assay to determine the potency of compounds like this compound in activating the TGR5 receptor.[3]

Caption: Workflow for a TGR5 receptor activation assay.

Detailed Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing human TGR5 in a suitable growth medium.

-

Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Assay:

-

Wash the cells with a suitable buffer.

-

Add the diluted compound to the wells. Include a positive control (a known TGR5 agonist) and a vehicle control (DMSO).

-

Incubate the plate at 37°C for a specified time.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

GLP-1 Secretion Assay (General Protocol):

This protocol outlines a method to measure the ability of this compound to stimulate GLP-1 secretion from enteroendocrine cells.[4][5]

Caption: Workflow for a GLP-1 secretion assay.

Detailed Methodology:

-

Cell Culture: Culture a suitable enteroendocrine L-cell line (e.g., human NCI-H716 or murine GLUTag cells).

-

Cell Seeding: Plate the cells in a multi-well plate and allow them to grow to a suitable confluency.

-

Assay:

-

Wash the cells with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Pre-incubate the cells in the buffer for a short period.

-

Replace the buffer with fresh buffer containing various concentrations of this compound.

-

Incubate for a defined period (e.g., 2 hours).

-

-

Sample Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit.

-

Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells and plot the dose-response relationship.

Conclusion

This compound is a valuable research compound with potent TGR5 agonist activity. Its ability to stimulate the TGR5 signaling pathway and induce GLP-1 secretion makes it a compound of high interest for the development of novel therapeutics for metabolic disorders. This technical guide provides a foundational understanding of its chemical properties and biological context, along with standardized protocols to facilitate further research and development. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its full therapeutic potential.

References

- 1. N, N-Dimethyl 1-benzyl-1H-imidazole-5-carboxamide [cymitquimica.com]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Takeda G-Protein-Coupled Receptor 5 (TGR5) Agonism: Mechanism of Action of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

For Immediate Release

This technical whitepaper provides an in-depth guide to the mechanism of action of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and its derivatives. The core mechanism for this class of compounds is the activation of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This document, intended for researchers, scientists, and drug development professionals, details the signaling pathway, summarizes key quantitative data, and provides comprehensive experimental protocols for the assessment of TGR5 agonists.

Core Mechanism of Action: TGR5 Agonism

This compound and its related derivatives function as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), also known as the G-protein-coupled bile acid receptor 1 (GPBAR1).[1] TGR5 is a cell surface receptor that is activated by bile acids and plays a crucial role in regulating energy and glucose homeostasis.[1]

Upon activation by an agonist, TGR5 couples to the Gαs protein subunit, initiating a downstream signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In intestinal enteroendocrine L-cells, this signaling pathway culminates in the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone with well-established roles in enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety. The stimulation of GLP-1 secretion is a key therapeutic strategy for the management of type 2 diabetes.[1][2]

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed, synthesized, and evaluated for their TGR5 agonistic activity. The most potent of these compounds, designated as 19d and 19e , demonstrated excellent agonistic activity against human TGR5 (hTGR5), superior to that of the reference agonists INT-777 and lithocholic acid (LCA).[1] Furthermore, these compounds exhibited significant glucose-lowering effects in vivo, which is attributed to their ability to stimulate GLP-1 secretion through TGR5 activation.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of the lead compounds from the 1-benzyl-1H-imidazole-5-carboxamide series against human and mouse TGR5.

| Compound | Target | EC50 (nM) |

| 19d | hTGR5 | 6.8 ± 0.43 |

| mTGR5 | 611 ± 33 | |

| 19e | hTGR5 | 9.5 ± 0.61 |

| mTGR5 | 832 ± 47 | |

| Data sourced from a review citing the primary study by Zhao et al.[3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the TGR5 signaling cascade and a typical experimental workflow for evaluating TGR5 agonists.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard practices in the field.

TGR5 Activation Assay (cAMP Accumulation)

This assay quantifies the agonist-induced production of intracellular cyclic AMP (cAMP) in cells engineered to express the TGR5 receptor.

1. Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing human TGR5 (HEK293-TGR5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).[4]

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Seed the HEK293-TGR5 cells into a white, 96-well, solid-bottom plate at a density of 20,000-40,000 cells per well.[4]

-

Incubate the plate for 24 hours to allow for cell adherence.[4]

2. Compound Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the test compound to generate a range of concentrations for determining the dose-response curve.

-

Prepare solutions of a positive control (e.g., a known TGR5 agonist like INT-777) and a vehicle control (e.g., DMSO).[4]

3. Assay Procedure:

-

Aspirate the culture medium from the wells.

-

Add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.[4]

-

Add the diluted test compounds, positive control, or vehicle control to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C.[4]

4. cAMP Detection and Data Analysis:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.

GLP-1 Secretion Assay

This assay measures the ability of a test compound to stimulate the secretion of GLP-1 from a human enteroendocrine cell line.

1. Cell Culture:

-

Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. These cells are grown in suspension.[5]

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[5]

2. Assay Procedure:

-

Seed the NCI-H716 cells into a 24- or 96-well plate.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells in a secretion buffer (e.g., containing NaCl, KCl, NaHCO3, MgCl2, CaCl2, HEPES, and glucose) with the test compound at various concentrations for a defined period (e.g., 1-2 hours) at 37°C.[5][6]

-

Include a positive control (e.g., phorbol-12-myristate-13-acetate (PMA) or a known TGR5 agonist) and a vehicle control.[6]

-

To prevent GLP-1 degradation, a DPP-4 inhibitor can be added to the secretion buffer.[5]

3. GLP-1 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.[6]

-

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

In Vivo Glucose Tolerance Test

This in vivo assay assesses the effect of the test compound on glucose metabolism in an animal model.

1. Animal Model and Acclimation:

-

Use a suitable animal model, such as diet-induced obese C57BL/6J mice.[7]

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

2. Compound Administration:

-

Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).[8]

3. Glucose Challenge:

-

After a specified period of fasting (e.g., overnight), administer a glucose solution orally to the animals.[8]

4. Blood Glucose Measurement:

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose concentration using a glucometer.

5. Data Analysis:

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance. A reduction in the AUC indicates improved glucose tolerance.

Conclusion

The this compound class of compounds represents a promising new series of potent TGR5 agonists. Their mechanism of action, centered on the stimulation of the TGR5-cAMP-GLP-1 signaling axis, offers a validated therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders. The data and protocols presented in this whitepaper provide a comprehensive resource for the continued research and development of these and other novel TGR5-targeting therapeutic agents.

References

- 1. Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Structure-Activity Relationship of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Scaffold for TGR5 Agonism and Metabolic Disease Therapeutics

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-benzyl-1H-imidazole-5-carboxamide derivatives, with a primary focus on their potent agonistic activity at the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity. This document, intended for researchers, scientists, and drug development professionals, details the quantitative data, experimental methodologies, and cellular signaling pathways associated with this promising class of compounds.

Core Insights into TGR5 Agonism

A pivotal study in the field systematically explored a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, revealing key structural features that govern their efficacy as TGR5 agonists. The general structure of these compounds consists of a central 1-benzyl-1H-imidazole core with a carboxamide linkage at the 5-position, connected to various substituted aryl or heteroaryl moieties.

The investigation into these derivatives has demonstrated that specific substitutions on the terminal aromatic ring of the carboxamide are crucial for potent TGR5 activation. This has led to the identification of compounds with activity superior to that of reference agonists like INT-777 and lithocholic acid (LCA).

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro agonistic activities of key 1-benzyl-1H-imidazole-5-carboxamide derivatives against human TGR5 (hTGR5). The activity is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response.

Table 1: Agonistic Activity of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives on hTGR5

| Compound | R Group (Substitution on terminal aryl ring) | EC50 (nM) |

| 19a | 4-OCH3 | 11.2 |

| 19b | 4-OCF3 | 25.6 |

| 19c | 4-Cl | 15.8 |

| 19d | 3,4-di-Cl | 0.8 |

| 19e | 3-Cl, 4-F | 0.9 |

| 19f | 2,4-di-Cl | 12.3 |

| 19g | 3-CF3, 4-Cl | 3.2 |

| INT-777 | Reference Agonist | 15.0 |

| LCA | Reference Agonist | 1580 |

Table 2: In Vivo Glucose-Lowering Effects of Selected Compounds

| Compound | Dose (mg/kg) | Glucose Reduction (%) |

| 19d | 30 | 35.4 |

| 19e | 30 | 31.2 |

| Metformin | 150 | 28.9 |

Experimental Protocols

This section details the methodologies for the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives and the key biological assays used to evaluate their activity.

General Synthesis Procedure

The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the amidation of a 1-benzyl-1H-imidazole-5-carboxylic acid intermediate with a substituted aniline derivative.

Step 1: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid. This intermediate is prepared from commercially available starting materials, often involving the protection and subsequent deprotection of functional groups on the imidazole ring, followed by the introduction of the benzyl group at the N1 position and the carboxylic acid at the C5 position.

Step 2: Amide Coupling. The synthesized 1-benzyl-1H-imidazole-5-carboxylic acid is activated, commonly using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with the desired substituted aniline in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent such as DMF (Dimethylformamide). The reaction mixture is typically stirred at room temperature until completion.

Step 3: Purification. The final product is purified using standard techniques, such as column chromatography on silica gel, to yield the desired 1-benzyl-1H-imidazole-5-carboxamide derivative. The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro TGR5 Functional Assay

The agonistic activity of the synthesized compounds on the TGR5 receptor is evaluated using a cell-based reporter gene assay.

Cell Line: Human embryonic kidney (HEK293) cells stably co-transfected with a human TGR5 expression vector and a cyclic AMP (cAMP) response element (CRE)-luciferase reporter plasmid are used.

Assay Principle: Activation of the Gαs-coupled TGR5 receptor by an agonist leads to an increase in intracellular cAMP levels. This, in turn, activates the CRE-driven luciferase reporter gene, resulting in the production of light that can be quantified.

Procedure:

-

HEK293-hTGR5-CRE-Luc cells are seeded in 96-well plates and cultured overnight.

-

The cells are then treated with various concentrations of the test compounds or reference agonists (INT-777, LCA).

-

After a specified incubation period, the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

The dose-response curves are plotted, and the EC50 values are calculated using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of the most potent compounds is assessed using an oral glucose tolerance test in a relevant animal model, such as C57BL/6J mice.

Procedure:

-

Mice are fasted overnight prior to the experiment.

-

The test compounds, a vehicle control, or a positive control (e.g., metformin) are administered orally.

-

After a set period (e.g., 30 minutes), a glucose solution is administered orally to all groups.

-

Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

The area under the curve (AUC) for blood glucose is calculated to determine the glucose-lowering effect of the compounds.

Signaling Pathway and Experimental Workflow

The activation of TGR5 by 1-benzyl-1H-imidazole-5-carboxamide derivatives initiates a downstream signaling cascade that ultimately leads to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.

In Silico Modeling of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a synthetic compound that has garnered significant interest in the field of metabolic disease research. It belongs to a class of imidazole derivatives that have been identified as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for type 2 diabetes, obesity, and other metabolic syndromes due to its role in regulating glucose homeostasis and energy expenditure.[1][2] This technical guide provides a comprehensive overview of the in silico modeling of this compound, including its biological context, relevant signaling pathways, experimental protocols for its evaluation, and a proposed computational workflow for virtual screening and lead optimization.

Biological Target: Takeda G Protein-Coupled Receptor 5 (TGR5)

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[3] Its activation stimulates intracellular signaling cascades that lead to the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering effects.[3] The therapeutic potential of TGR5 agonists lies in their ability to enhance insulin secretion in a glucose-dependent manner, improve energy expenditure, and reduce inflammation.

TGR5 Signaling Pathway

The activation of TGR5 by an agonist such as this compound initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including proglucagon, the precursor to GLP-1.[5][6]

Quantitative Data for TGR5 Agonists

| Compound | Target | Assay Type | Activity (EC50/IC50) | Reference |

| Compound 19d | hTGR5 | Agonist Activity | More potent than INT-777 and LCA | [1][2] |

| Compound 19e | hTGR5 | Agonist Activity | More potent than INT-777 and LCA | [1][2] |

| INT-777 | hTGR5 | Agonist Activity | ~0.3 µM (EC50) | [1] |

| Lithocholic Acid (LCA) | hTGR5 | Agonist Activity | ~0.5 µM (EC50) | [1] |

Experimental Protocols

The following are representative protocols for evaluating the TGR5 agonist activity of compounds like this compound. These are based on standard methodologies employed in the field.

In Vitro TGR5 Activation Assay (cAMP Accumulation Assay)

This assay measures the increase in intracellular cyclic AMP (cAMP) levels following the activation of TGR5.

Materials:

-

HEK293 cells stably expressing human TGR5 (HEK293-hTGR5)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

Test compounds (including this compound)

-

Reference agonist (e.g., INT-777)

-

cAMP assay kit (e.g., HTRF-based or luminescence-based)

Procedure:

-

Cell Seeding: Seed HEK293-hTGR5 cells into 384-well plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.

-

Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7][8][9][10][11]

-

Data Analysis: Plot the response (e.g., fluorescence or luminescence signal) against the compound concentration and determine the EC50 values using a non-linear regression model.

GLP-1 Secretion Assay

This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells upon TGR5 activation.

Materials:

-

Human enteroendocrine NCI-H716 cells

-

Assay buffer (e.g., DMEM with 0.1% BSA)

-

Test compounds

-

Reference agonist (e.g., INT-777)

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Cell Seeding: Seed NCI-H716 cells into 24-well plates and allow them to differentiate.

-

Compound Treatment: Wash the cells with assay buffer and then incubate with various concentrations of test compounds and a DPP-IV inhibitor for 2 hours at 37°C.[12][13]

-

Supernatant Collection: Collect the cell culture supernatant.

-

GLP-1 Quantification: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the secreted GLP-1 concentration against the compound concentration to determine the dose-response relationship.

In Silico Modeling Workflow

A robust in silico modeling workflow can significantly accelerate the discovery and optimization of novel TGR5 agonists. The following workflow is proposed for the study of this compound and its analogs.

References

- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. promega.com [promega.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

TGR5 agonist activity of imidazole-5-carboxamide compounds

An In-depth Technical Guide to the TGR5 Agonist Activity of Imidazole-5-Carboxamide Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the TGR5 (Takeda G-protein-coupled receptor 5) agonist activity of imidazole-5-carboxamide compounds. TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1][2][3] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[1][4][5] This document details the quantitative activity of novel imidazole-5-carboxamide derivatives, outlines the experimental protocols used for their evaluation, and visualizes the core signaling pathways and discovery workflows.

Quantitative Data: TGR5 Agonist Activity

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their agonistic activity on human TGR5 (hTGR5).[3][6] The potency of these compounds, measured as EC₅₀ values, demonstrates the promise of this chemical scaffold. The data from these studies are summarized below, with the natural agonist Lithocholic Acid (LCA) and the synthetic agonist INT-777 included for comparison.[3]

| Compound | hTGR5 EC₅₀ (nM)[3] | Notes |

| 19d | 1.8 | A potent derivative from the 1-benzyl-1H-imidazole-5-carboxamide series.[3][6] |

| 19e | 2.5 | Another highly potent compound from the same series.[3][6] |

| LCA | 24.1 | A primary bile acid and endogenous TGR5 agonist.[3] |

| INT-777 | 16.3 | A well-characterized semi-synthetic TGR5 agonist.[3][5] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor that primarily signals through the Gαs subunit to activate adenylyl cyclase.[7] This initiates a cascade of intracellular events centered around the production of cyclic adenosine monophosphate (cAMP).[1][8] The activation of this pathway leads to diverse physiological outcomes, including improved glucose metabolism and reduced inflammation.[9][10]

Caption: TGR5 receptor activation by an agonist initiates a cAMP-dependent signaling cascade.

Experimental Protocols

The evaluation of imidazole-5-carboxamide compounds as TGR5 agonists involves a series of standardized in vitro and in vivo assays to determine their potency, efficacy, and physiological effects.

In Vitro TGR5 Activity Assay (CRE-Luciferase Reporter Assay)

This assay is a common method to quantify the activation of the TGR5 signaling pathway.[11]

-

Objective: To measure the dose-dependent agonistic activity of test compounds on the human TGR5 receptor.

-

Methodology:

-

Transfection: HEK293 cells are co-transfected with two plasmids: one containing the human TGR5 expression vector and another containing a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter.[11] Commercial kits providing stable reporter cell lines are also available.[12][13]

-

Cell Plating: Transfected cells are seeded into 96-well plates and incubated to allow for cell adherence and receptor expression.

-

Compound Treatment: The cells are treated with serial dilutions of the imidazole-5-carboxamide compounds. A known agonist like INT-777 or LCA is used as a positive control.[3]

-

Incubation: The plates are incubated for a defined period (e.g., 6-8 hours) to allow for receptor activation, downstream signaling, and luciferase gene expression.[13]

-

Lysis and Luminescence Reading: A luciferase detection reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to TGR5 activation, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized and plotted against the compound concentration. An EC₅₀ value is calculated using a nonlinear regression curve fit.

-

GLP-1 Secretion Assay

This cell-based functional assay measures a key physiological outcome of TGR5 activation in enteroendocrine cells.

-

Objective: To assess the ability of TGR5 agonists to stimulate GLP-1 secretion.

-

Cell Line: Human NCI-H716 enteroendocrine cells, which endogenously express TGR5, are typically used.[5][14][15]

-

Methodology:

-

Cell Culture: NCI-H716 cells are cultured in an appropriate medium (e.g., RPMI-1640) and seeded into 24- or 48-well plates.

-

Starvation and Washing: Prior to the experiment, cells are often serum-starved and washed with a buffer (e.g., Krebs-Ringer bicarbonate buffer) to remove any pre-existing GLP-1.

-

Compound Stimulation: Cells are incubated with the test compounds at various concentrations for a specific duration (e.g., 2 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: The amount of secreted GLP-1 is quantified and compared to vehicle-treated control cells.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial in vivo experiment to evaluate the effect of a TGR5 agonist on glucose homeostasis in an animal model.[3]

-

Objective: To determine if the test compound can improve glucose tolerance in vivo.

-

Animal Model: C57BL/6 mice are a standard model, often fed a high-fat diet to induce a pre-diabetic state.[3]

-

Methodology:

-

Acclimatization and Fasting: Mice are acclimatized and then fasted overnight (e.g., 12-16 hours) with free access to water.

-

Compound Administration: The imidazole-5-carboxamide compound or vehicle is administered orally (p.o.).

-

Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0 min).

-

Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The blood glucose levels are plotted over time. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to determine the glucose-lowering effect.[3]

-

TGR5 Agonist Discovery Workflow

The discovery and development of novel TGR5 agonists like the imidazole-5-carboxamide series follow a structured workflow, progressing from initial screening to in vivo validation.

Caption: A typical workflow for the discovery and validation of novel TGR5 agonists.

References

- 1. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric properties of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a key intermediate in the synthesis of potent Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. A thorough understanding of the structural and analytical characteristics of this compound is paramount for quality control, process optimization, and regulatory compliance in drug discovery and development.

Compound Profile

Compound Name: this compound Molecular Formula: C₁₃H₁₅N₃O Molecular Weight: 229.28 g/mol CAS Number: 850429-56-0

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data

Predicted data based on spectral analysis of structurally similar imidazole derivatives and established chemical shift principles.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | H-2 (imidazole) |

| ~7.50 | s | 1H | H-4 (imidazole) |

| ~7.30 - 7.40 | m | 5H | Ar-H (benzyl) |

| ~5.35 | s | 2H | CH₂ (benzyl) |

| ~3.10 | s | 6H | N(CH₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

Predicted data based on spectral analysis of structurally similar imidazole derivatives and established chemical shift principles.

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 | C=O (carboxamide) |

| ~138.0 | C-2 (imidazole) |

| ~136.5 | C-ipso (benzyl) |

| ~135.0 | C-5 (imidazole) |

| ~129.0 | C-ortho/meta (benzyl) |

| ~128.5 | C-para (benzyl) |

| ~127.5 | C-4 (imidazole) |

| ~51.0 | CH₂ (benzyl) |

| ~37.0 | N(CH₃)₂ |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 230.13 | [M+H]⁺ (Calculated: 230.1293) |

| 212.12 | [M+H - H₂O]⁺ |

| 139.08 | [M+H - C₇H₇]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

3.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used as an internal reference.

3.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz (or corresponding frequency for the spectrometer used)

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

-

Referencing: The solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used as an internal reference.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

-

A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

The stock solution is further diluted to a final concentration of 1-10 µg/mL for analysis.

3.2.2. ESI-MS Acquisition

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Infusion Flow Rate: 5-10 µL/min (for direct infusion) or coupled with LC

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 180-220 °C

-

Mass Range: m/z 50-500

-

Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the precursor ion [M+H]⁺ is selected and fragmented using collision-induced dissociation (CID) with varying collision energies.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Spectroscopic Analysis.

TGR5 Signaling Pathway

Caption: TGR5-Mediated GLP-1 Secretion Pathway.

A Technical Guide to the Physicochemical Characteristics of Novel TGR5 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases. It details the physicochemical properties of novel TGR5 agonists, outlines key experimental protocols for their evaluation, and illustrates the critical signaling pathways involved. TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammation.[1][2][3] Its activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in managing blood sugar levels.[4][5][6] This makes TGR5 an attractive target for the development of new treatments for type 2 diabetes, obesity, and other metabolic disorders.[2][3]

Physicochemical and Pharmacological Profiles of TGR5 Agonists

The development of potent and selective TGR5 agonists is a key focus of current research. Agonists can be broadly categorized as natural compounds (bile acids, triterpenoids) and synthetic molecules (steroidal and non-steroidal).[3] A significant challenge in agonist development is mitigating on-target side effects, such as gallbladder filling, which arises from systemic TGR5 activation.[1][7][8] Strategies to overcome this include the design of gut-restricted agonists that exert their effects locally in the intestine with minimal systemic exposure.[4][8][9]

The following tables summarize the quantitative data for a selection of natural and synthetic TGR5 agonists.

Table 1: Natural TGR5 Agonists and Their Derivatives

| Compound Name | Chemical Class | Potency (EC50) | Efficacy | Selectivity | Source/Notes |

| Lithocholic Acid (LCA) | Bile Acid | 0.53 µM | - | Activates FXR | Most potent endogenous agonist.[7] |

| Deoxycholic Acid (DCA) | Bile Acid | 1.01 µM | - | Activates FXR | Secondary bile acid.[7] |

| Chenodeoxycholic Acid (CDCA) | Bile Acid | 4.43 µM | - | Activates FXR | Primary bile acid.[7] |

| Cholic Acid (CA) | Bile Acid | 7.72 µM | - | Activates FXR | Primary bile acid.[7] |

| Betulinic Acid (BA) | Triterpenoid | 1.04 µM | 83% | Selective vs. FXR | Potent natural agonist chosen for SAR studies.[7][10] |

| Oleanolic Acid (OA) | Triterpenoid | 2.25 µM | - | Selective vs. FXR | Natural agonist found in olive leaves.[10][11] |

| Ursolic Acid (UA) | Triterpenoid | 1.43 µM | - | Selective vs. FXR | Activates TGR5 to enhance GLP-1 secretion.[10][12] |

| Compound 22-Na | Betulinic Acid Derivative | - | - | Gut-restricted | Designed to reduce gallbladder-related side effects.[8] |

Table 2: Synthetic TGR5 Agonists

| Compound ID | Chemical Class | Potency (EC50) | Selectivity | Source/Notes |

| INT-777 | Semisynthetic Bile Acid | ~300 nM (hTGR5) | Selective vs. FXR | Widely used research tool.[3][13] |

| SB-756050 | Non-steroidal | 1.3 µM (hTGR5) | Selective | Assessed in Phase I clinical trials.[7][14] |

| Compound 6g | 2-thio-imidazole | 57 pM (hTGR5), 62 pM (mTGR5) | Selective vs. FXR (EC50 = 6.4 µM) | Potent, orally efficacious agonist.[15] |

| Compound 15c | PEGylated Nicotinamide | - | Low systemic absorption | Intestinally targeted agonist.[9] |

| RG-239 (18 dia 2) | Betulinic Acid Derivative | More potent than Betulinic Acid | Selective vs. FXR | Hemisynthetic derivative.[10] |

| BAR502 | Semisynthetic Bile Acid | - | Dual FXR/TGR5 Agonist | - |

TGR5 Signaling Pathways

Upon agonist binding, TGR5 primarily couples to the Gαs protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[4][16][17] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4][12] This cascade has several physiological effects:

-

In intestinal L-cells: It enhances the transcription of the proglucagon gene, leading to increased synthesis and secretion of GLP-1.[4][12]

-

In brown adipose tissue (BAT) and muscle: It increases energy expenditure by promoting the conversion of thyroxine (T4) to the more active triiodothyronine (T3) via type 2 deiodinase (D2).[3][4][12]

-

In macrophages: It exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][16]

Interestingly, in certain cell types like ciliated cholangiocytes, TGR5 can couple to Gαi, leading to a decrease in cAMP and inhibition of cell proliferation.[11][16]

Experimental Protocols

Evaluating the efficacy and characteristics of novel TGR5 agonists requires robust in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

In Vitro TGR5 Activation: HTRF cAMP Assay

This protocol describes a common method for quantifying the potency of a TGR5 agonist by measuring intracellular cAMP accumulation.[18][19]

-

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for TGR5 activation.

-

Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[20] Cellular cAMP produced upon TGR5 activation competes with a labeled cAMP conjugate (donor) for binding to a specific anti-cAMP antibody (acceptor). The HTRF signal is inversely proportional to the concentration of cAMP in the sample.

-

Materials:

-

HEK293 cells stably expressing human TGR5 (hTGR5).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds serially diluted in a suitable solvent (e.g., DMSO).

-

Reference agonist (e.g., INT-777 or LCA).

-

HTRF cAMP assay kit (e.g., from Revvity or Cisbio), containing cAMP-d2 (donor) and anti-cAMP cryptate (acceptor), lysis buffer, and detection buffer.[19][20]

-

384-well white, low-volume microplates.

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Cell Seeding: Culture hTGR5-HEK293 cells until they reach approximately 80% confluency. Harvest the cells and resuspend them in assay buffer. Seed 5,000 to 10,000 cells per well into a 384-well plate and incubate overnight.[19]

-

Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. Remove the culture medium from the cells and add the compound dilutions.

-

Stimulation: Incubate the plate for 30-60 minutes at room temperature or 37°C to allow for receptor activation and cAMP production.[19]

-

Cell Lysis & HTRF Reaction: Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate conjugates) diluted in lysis buffer to each well. This step lyses the cells and initiates the competitive immunoassay.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the assay to reach equilibrium.[19]

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).[19]

-

-

Data Analysis:

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the compound concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.

-

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

This protocol is a standard in vivo method to assess the glucose-lowering effects of a TGR5 agonist in a diabetic animal model.[15]

-

Objective: To evaluate the ability of a TGR5 agonist to improve glucose tolerance in vivo.

-

Principle: TGR5 agonists are expected to stimulate GLP-1 secretion from the gut, which enhances glucose-dependent insulin release and improves the body's ability to clear a glucose load.

-

Animals: Diet-induced obese (DIO) C57BL/6 mice are a commonly used model for type 2 diabetes research.[15]

-

Procedure:

-

Acclimatization: House the animals in a controlled environment and provide them with a high-fat diet to induce obesity and insulin resistance.

-

Fasting: Prior to the test, fast the mice overnight (e.g., 6-8 hours) but allow free access to water.

-

Baseline Measurement (t=0): Measure baseline blood glucose from a tail snip using a glucometer.

-

Compound Administration: Administer the test compound or vehicle control orally (p.o.) via gavage.

-

Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), administer a bolus of glucose (e.g., 2 g/kg) orally.

-

Blood Glucose Monitoring: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the total area under the curve (AUC) for the glucose excursion from t=0 to t=120 min.

-

Compare the AUC values between the compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.

-

Drug Discovery Workflow Visualization

The development of a novel TGR5 agonist follows a structured workflow from initial screening to in vivo validation.

References

- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Update on the development of TGR5 agonists for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of betulinic acid derivatives as gut-restricted TGR5 agonists: Balancing the potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. benchchem.com [benchchem.com]

- 20. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]

Investigating the metabolic stability of 1-benzyl-imidazole derivatives

An In-Depth Technical Guide to the Metabolic Stability of 1-Benzyl-Imidazole Derivatives

Introduction

For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents.[1] Among these, 1-benzyl-imidazole derivatives have shown significant promise, with a wide range of biological activities, including antifungal and anticancer properties.[1] The strategic placement of a benzyl group at the 1-position significantly impacts the molecule's lipophilicity and steric profile, which in turn modulates its interaction with biological targets.[1]

A critical parameter in the optimization of these compounds is their metabolic stability. Metabolic stability determines the rate at which a drug is broken down by enzymes, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[2][3] Compounds with low metabolic stability often undergo extensive first-pass metabolism in the liver, leading to poor bioavailability and rapid elimination.[2] Conversely, excessively high stability can lead to accumulation and toxicity.[3] Therefore, understanding and optimizing the metabolic stability of 1-benzyl-imidazole derivatives is a crucial step in the drug discovery process.

This guide provides a comprehensive overview of the core methodologies used to assess the metabolic stability of these compounds, presents key data in a structured format, and explores the structure-metabolism relationships that govern their biotransformation.

Experimental Protocols: Assessing Metabolic Stability

The primary method for evaluating the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay.[2][4] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolism.[4][5] An alternative system involves using intact hepatocytes, which contain both Phase I and Phase II enzymes and their necessary cofactors, offering a more complete picture of cellular metabolism.[2][6][7]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of 1-benzyl-imidazole derivatives using liver microsomes from various species (e.g., human, rat, mouse).[5][8][9]

1. Materials and Reagents:

-

Test Compounds (1-benzyl-imidazole derivatives): 10 mM stock solutions in DMSO.

-

Liver Microsomes (e.g., human, rat): Stored at -80°C. Commercially available from various suppliers.

-

Phosphate Buffer: 100 mM, pH 7.4.

-

NADPH Regenerating System:

-

Solution A: NADP+ (Nicotinamide adenine dinucleotide phosphate).

-

Solution B: Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase.

-

Alternatively, a pre-mixed commercial solution can be used.

-

-

Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples).

-

Control Compounds:

-

High-turnover control (e.g., Verapamil, Imipramine).

-

Low-turnover control (e.g., Atenolol, Warfarin).

-

-

96-well incubation plates and collection plates.

2. Experimental Procedure:

-

Preparation:

-

Thaw liver microsomes on ice. Dilute the microsomes in cold phosphate buffer (pH 7.4) to the desired final concentration (typically 0.5 - 1.0 mg/mL).[5][9]

-

Prepare the test compound working solution by diluting the DMSO stock in phosphate buffer to achieve a final incubation concentration (typically 1 µM).[5][9] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the diluted microsomal solution to the wells of the 96-well plate.

-

Add the test compound working solution to initiate a pre-incubation period. Place the plate in an incubator at 37°C for approximately 5-10 minutes to equilibrate the temperature.[10]

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (-NADPH). For negative controls, add an equivalent volume of phosphate buffer.[8]

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[5][9]

-

To terminate, transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of the ice-cold acetonitrile with internal standard.[10] The 0-minute time point sample is typically collected immediately after adding the NADPH solution.

-

-

Sample Processing and Analysis:

3. Data Analysis:

-

Calculate Percent Remaining: Determine the peak area ratio of the test compound to the internal standard at each time point. The percent remaining at each time point is calculated relative to the 0-minute time point.

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the resulting line (k) is the elimination rate constant.

-

t½ = -0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): This parameter measures the rate of metabolism independent of blood flow.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[9]

-

Below is a diagram illustrating the general workflow of this experimental protocol.

Data Presentation: Structure-Metabolism Relationships

The metabolic stability of 1-benzyl-imidazole derivatives is highly dependent on their substitution patterns.[1][12] Metabolic "hotspots," or sites on the molecule particularly susceptible to enzymatic breakdown, can be identified and modified to improve stability.[12][13] Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), allow for direct comparison and ranking of compounds.[9]

The table below summarizes hypothetical but representative data for a series of 1-benzyl-imidazole derivatives, illustrating common structure-metabolism relationships observed for this class of compounds.[12][14]

| Compound ID | R1 Substitution (Benzimidazole Ring) | R2 Substitution (Benzyl Ring) | t½ (min) | CLint (µL/min/mg) | Interpretation |

| A-1 | H | H | 15 | 92.4 | Low Stability |

| A-2 | H | 4-Fluoro | 35 | 39.6 | Improved Stability |

| A-3 | 5-Chloro | H | 28 | 49.5 | Moderately Improved |

| A-4 | 5-Chloro | 4-Fluoro | >60 | <11.6 | High Stability |

| A-5 | H | 4-Methoxy | 8 | 173.3 | Poor Stability |

Observations from Data:

-

Parent Structure (A-1): The unsubstituted 1-benzyl-imidazole often serves as a starting point and may exhibit moderate to low stability.

-

Blocking Para-Hydroxylation (A-2): The para-position of the benzyl ring is a common site of CYP-mediated hydroxylation. Introducing a metabolically stable group like fluorine at this position can block this pathway, significantly increasing the half-life and reducing clearance.[13]

-

Benzimidazole Ring Substitution (A-3): Adding an electron-withdrawing group like chlorine to the benzimidazole core can also enhance metabolic stability, though the effect may be less pronounced than modifications on the benzyl ring.

-

Combined Modifications (A-4): Combining beneficial modifications, such as substitutions at both known metabolic hotspots, can have an additive or synergistic effect, leading to a highly stable compound.

-

Metabolically Labile Groups (A-5): Introducing groups that are themselves susceptible to metabolism, such as a methoxy group (which can undergo O-demethylation), can drastically decrease metabolic stability.

Metabolic Pathways and Key Transformations

The primary route of metabolism for many xenobiotics, including 1-benzyl-imidazole derivatives, is oxidation catalyzed by Cytochrome P450 enzymes.[15][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. researchgate.net [researchgate.net]

- 4. bioivt.com [bioivt.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. admescope.com [admescope.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scialert.net [scialert.net]

- 11. benchchem.com [benchchem.com]

- 12. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes for In Vitro Profiling of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide as a TGR5 Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1] TGR5 is a cell surface receptor activated by bile acids, which upon activation, primarily couples to the Gαs protein. This initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] The subsequent activation of Protein Kinase A (PKA) and other downstream effectors mediates the physiological responses.[1][3] Structurally similar compounds to 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide have been identified as potent TGR5 agonists. These application notes provide a detailed protocol for an in vitro assay to characterize the agonistic activity of this compound on the TGR5 receptor.

TGR5 Signaling Pathway

Upon binding of an agonist, TGR5 activates a Gαs protein, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[2] Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), which translocates to the nucleus. In the nucleus, phosphorylated CREB binds to cAMP Response Elements (CRE) on the DNA, initiating the transcription of target genes.[2] This signaling cascade is central to the physiological functions regulated by TGR5.

Caption: TGR5 signaling pathway initiated by an agonist.

Experimental Protocols

A highly effective method for quantifying the agonistic activity of a compound on TGR5 is the cAMP-response element (CRE) luciferase reporter assay. This assay measures the transcriptional activation downstream of the TGR5 signaling cascade.

CRE-Luciferase Reporter Assay Workflow

The workflow involves co-transfecting host cells (e.g., HEK293) with plasmids encoding the human TGR5 receptor and a luciferase reporter gene under the control of a CRE-containing promoter. Following an incubation period to allow for receptor expression, the cells are treated with the test compound. Agonist binding to TGR5 will trigger the signaling pathway, leading to the expression of luciferase. The luminescent signal, which is proportional to the level of TGR5 activation, is then quantified.

Caption: Workflow for a CRE-Luciferase Reporter Assay.

Detailed Methodology

1. Materials and Reagents:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human TGR5 expression plasmid

-

CRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

White, clear-bottom 96-well cell culture plates

-

This compound (test compound)

-

Known TGR5 agonist (positive control, e.g., Lithocholic Acid)

-

Dimethyl sulfoxide (DMSO, vehicle)

-

Luciferase assay system

-

Luminometer plate reader

2. Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

For transfection, seed cells in a suitable culture dish to reach 70-80% confluency on the day of transfection.

-

Co-transfect the HEK293 cells with the human TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Following transfection, detach the cells and seed them into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well.

-

Incubate the plate for 18-24 hours.[4]

3. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in serum-free DMEM to obtain the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and typically ≤ 0.5%.

-

Prepare solutions for the vehicle control (DMSO in serum-free DMEM) and a positive control (a known TGR5 agonist like Lithocholic Acid at its EC80 concentration).[5]

-